(+)-Tubocurarine chloride pentahydrate

neuromuscular blockade EC50 pharmacokinetic-pharmacodynamic modeling

(+)-Tubocurarine chloride pentahydrate (CAS 6989-98-6) is the hydrochloride pentahydrate salt of the bisbenzylisoquinoline alkaloid d-tubocurarine, the prototypical non-depolarizing neuromuscular blocking agent that competitively antagonizes nicotinic acetylcholine receptors at the skeletal neuromuscular junction. Supplied most commonly as a United States Pharmacopeia Reference Standard with defined purity and identity specifications, it is formulated as a neat solid with molecular formula C₃₇H₄₁ClN₂O₆·HCl·5H₂O and a molecular weight of 771.73 Da.

Molecular Formula C37H42Cl2N2O6
Molecular Weight 681.6 g/mol
CAS No. 6989-98-6
Cat. No. B1682562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Tubocurarine chloride pentahydrate
CAS6989-98-6
Synonymsd-Tubocurare
d-Tubocurarine
Tubocurare
Tubocurarine
Tubocurarine Chloride
Molecular FormulaC37H42Cl2N2O6
Molecular Weight681.6 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-]
InChIInChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1
InChIKeyGXFZCDMWGMFGFL-KKXMJGKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolublity (25 °C): approx 50 mg/l water;  but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water;  approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/
Crystals, dec about 236 °C (effervescence);  specific optical rotation: +185 deg @ 25 °C/D ;  to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/
INSOL IN DIETHYL ETHER /CHLORIDE/
3.23e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Why (+)-Tubocurarine Chloride Pentahydrate Remains a Critical Procurement Item for Neuromuscular Research and Pharmaceutical Quality Control


(+)-Tubocurarine chloride pentahydrate (CAS 6989-98-6) is the hydrochloride pentahydrate salt of the bisbenzylisoquinoline alkaloid d-tubocurarine, the prototypical non-depolarizing neuromuscular blocking agent that competitively antagonizes nicotinic acetylcholine receptors at the skeletal neuromuscular junction [1]. Supplied most commonly as a United States Pharmacopeia Reference Standard with defined purity and identity specifications, it is formulated as a neat solid with molecular formula C₃₇H₄₁ClN₂O₆·HCl·5H₂O and a molecular weight of 771.73 Da . Despite the clinical availability of newer synthetic analogs, tubocurarine remains indispensable as a reference material for compendial assays and as the foundational probe for dissecting nicotinic receptor pharmacology.

Why (+)-Tubocurarine Chloride Pentahydrate Cannot Be Replaced by Atracurium, Pancuronium, Vecuronium, or Rocuronium in Critical Applications


Although all non-depolarizing neuromuscular blockers share the same primary mechanism—competitive antagonism at postsynaptic nicotinic receptors—drugs within this class differ substantially in potency rank order, onset and duration of action, autonomic ganglion-to-neuromuscular selectivity ratio, histamine-liberating propensity, and nicotinic receptor subtype selectivity [1]. Unlike newer synthetic relaxants optimized for clinical safety margins, (+)-tubocurarine chloride pentahydrate possesses a unique pharmacological fingerprint: it produces the highest incidence of histamine release among non-depolarizing agents, exhibits an intermediate EC₅₀ relative to pancuronium and rocuronium, has the narrowest autonomic safety margin (ganglion-blockade ratio of 6.7 vs. 200 for pancuronium), and displays β4-subunit-dependent potentiation at neuronal nicotinic receptors—a property absent in the clinical atracurium, pancuronium, or vecuronium series. Consequently, substituting any single in-class agent for tubocurarine without quantitative verification invalidates experimental models calibrated against its specific pharmacodynamic parameters.

Quantitative Differentiation Evidence for (+)-Tubocurarine Chloride Pentahydrate: Head-to-Head and Cross-Study Comparator Data


In Vivo Neuromuscular Blocking Potency (Free-Drug-Corrected EC₅₀) Ranked Against Pancuronium, Rocuronium, and Cisatracurium

In a comprehensive pharmacokinetic-pharmacodynamic analysis that compiled EC₅₀ values derived from published clinical studies and corrected for plasma protein binding, (+)-tubocurarine exhibited a free-drug-corrected EC₅₀ of 436 nM for 50% twitch depression, placing it at an intermediate position between pancuronium (143 nM) and rocuronium (997 nM) [1]. The corresponding time to achieve 50% twitch block was 99 s for tubocurarine, compared with 141 s for pancuronium and 52 s for rocuronium, indicating a faster onset than pancuronium but slower than rocuronium [1]. Cisatracurium, with a corrected EC₅₀ of 102 nM, was 4.3-fold more potent than tubocurarine [1]. These quantitative potency rankings permit calibrating tubocurarine as a mid-potency benchmark in screening cascades for novel neuromuscular blockers.

neuromuscular blockade EC50 pharmacokinetic-pharmacodynamic modeling muscle relaxant potency

Autonomic Safety Margin: Ganglion-Blockade-to-Neuromuscular-Blockade EC₅₀ Ratio Compared with Pancuronium, Alcuronium, Gallamine, and Fazadinium

In a direct head-to-head study using guinea-pig isolated phrenic nerve-diaphragm (neuromuscular) and hypogastric nerve-vas deferens (ganglion) preparations, the EC₅₀ ratio of ganglion blockade to neuromuscular blockade was calculated for five non-depolarizing relaxants [1]. (+)-Tubocurarine displayed a ratio of 6.7, the second-lowest value after fazadinium (2.3), indicating that ganglion blockade occurs at concentrations only 6.7-fold higher than those producing neuromuscular block. In contrast, pancuronium exhibited a ratio of 200.0, alcuronium 22.9, gallamine 24.3, highlighting a 30-fold greater selectivity margin for pancuronium [1]. The narrow margin for tubocurarine is consistent with the clinically observed hypotensive episodes attributed to autonomic ganglion blockade and histamine release.

autonomic ganglia selectivity ratio vagolytic activity cardiovascular side effects

Quantitative Histamine-Release Liability: Intradermal Cutaneous Response Rate Versus Vecuronium and Atracurium

In a controlled clinical comparative study, intradermal injections of equipotent doses of three muscle relaxants produced positive local cutaneous histaminoid reactions in 92% of patients after tubocurarine, compared with only 12% after vecuronium; atracurium produced intermediate responses that were statistically indistinguishable from tubocurarine [1][2]. Intravenous administration confirmed that tubocurarine produced the greatest fall in systolic blood pressure 3 min after injection, while atracurium and vecuronium did not differ significantly from each other in this regard [1]. Both in vivo intradermal testing and in vitro human mast-cell assays demonstrated dose-related histamine release for d-tubocurarine and atracurium (P < 0.05), whereas vecuronium failed to release histamine at any concentration tested [2].

histamine release cutaneous response mast cell degranulation allergenicity testing

Neuronal Nicotinic Receptor Subtype-Selective Pharmacology: Kb Values and Unique β4-Subunit-Dependent Potentiation

Using two-electrode voltage-clamp recording from Xenopus oocytes expressing defined rat neuronal nAChR subunit combinations, (+)-tubocurarine exhibited a competitive antagonist Kb of 390 nM at α3β2 receptors but a 9.2-fold lower affinity of 3.6 µM at α2β2 receptors, demonstrating clear subtype selectivity [1]. More strikingly, at β4 subunit-containing receptors (α2β4 and α3β4), (+)-tubocurarine produced a bell-shaped concentration-response relationship, enhancing agonist-evoked peak currents at 5–10 µM before inhibiting at higher concentrations—a pharmacological behavior not observed for any other clinically used non-depolarizing muscle relaxant [1]. This β4-dependent potentiation is a unique molecular fingerprint that distinguishes tubocurarine from the entire pancuronium, atracurium, and vecuronium series.

nicotinic acetylcholine receptor subtypes competitive antagonist Xenopus oocyte electrophysiology alpha3beta2 alpha2beta2 beta4 subunit

Pharmacopeial Identity and Purity Specifications: USP Reference Standard Characterization

The United States Pharmacopeia monograph for Tubocurarine Chloride Reference Standard defines stringent identity and quality specifications that provide a multi-laboratory verified benchmark [1]. The USP RS assay acceptance range is 95.0%–105.0% of C₃₇H₄₁ClN₂O₆·HCl calculated on the anhydrous basis. The specific optical rotation specification is +210° to +224° (c = 10 mg/mL in water, equilibrated 3 h). Water content must not exceed 12.0%, total related compounds (HPLC) must be ≤5.0% of total peak area, chloride content must fall within 9.9%–10.7% (anhydrous basis), and residue on ignition must be ≤0.25% [1]. These parameters are directly applicable to the pentahydrate form (CAS 6989-98-6) once corrected for water of crystallization. Many non-pharmacopeial reference materials for alternate muscle relaxants lack this degree of multi-laboratory validated, legally enforceable specification.

USP reference standard pharmacopeial monograph specific rotation HPLC purity quality control

Procurement-Validated Application Scenarios for (+)-Tubocurarine Chloride Pentahydrate Based on Quantitative Evidence


USP Compendial Quality Control Reference for Tubocurarine Drug Substance and Formulated Products

The USP Tubocurarine Chloride RS, manufactured to the quantitative specifications of the USP monograph (assay 95.0–105.0%, specific rotation +210° to +224°, related substances ≤5.0%, chloride 9.9–10.7%), serves as the definitive reference material for executing compendial identity, assay, and impurity tests [1]. Laboratories performing release testing of pharmaceutical-grade tubocurarine raw material or stability studies of legacy formulations require this specific RS to ensure traceability to the USP standard, eliminating the risk of method bias introduced by uncalibrated in-house reference standards.

Molecular Pharmacology Probe for Nicotinic Acetylcholine Receptor Subtype Discrimination

The unique subtype-dependent pharmacology of (+)-tubocurarine—a Kb of 390 nM at α3β2 versus 3.6 µM at α2β2 receptors, and β4-subunit-dependent current potentiation at 5–10 µM—establishes it as an essential tool for electrophysiological studies aimed at identifying nAChR subunit composition in native neurons or recombinant systems [1]. No other clinically available non-depolarizing blocker reproduces this bell-shaped concentration-response fingerprint at β4-containing receptors, making tubocurarine irreplaceable for receptor classification experiments and for teaching advanced quantitative pharmacology.

Positive Control and Assay Validation Compound for Histamine Release and Mast Cell Degranulation Studies

With a documented 92% positive cutaneous histaminoid response rate in patients—7.7-fold greater than vecuronium—and confirmed dose-dependent histamine release in both in vivo intradermal and in vitro human mast cell assays [1], tubocurarine chloride pentahydrate is the optimal positive control for establishing, validating, and benchmarking histamine-release assays, for screening anti-allergic compounds, and for investigating direct pharmacological histamine liberation mechanisms in human tissue models.

Benchmark Compound for Neuromuscular Blocker Structure-Activity Relationship (SAR) Programs

The comprehensively characterized pharmacodynamic profile of tubocurarine—free-corrected EC₅₀ 436 nM, onset time to 50% block 99 s, and autonomic ganglion-to-neuromuscular selectivity ratio of 6.7 [1]—provides a multi-parameter benchmark for medicinal chemistry campaigns designing next-generation neuromuscular blocking agents. Its intermediate potency, narrow autonomic safety margin, and high histamine liability create a wide dynamic range against which improvements in potency, selectivity, and side-effect profiles can be quantitatively measured in both in vitro tissue preparations and in vivo pharmacodynamic models.

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